6-Bromo-2-naphthyl (dimethylamino)sulfonate

Directed ortho-metalation Regioselective functionalization C–H activation

Pain: Conventional 6-bromo-2-naphthyl sulfonates (e.g., triflate) act solely as leaving groups, precluding pre-coupling C-H elaboration. Solution: This aryl N,N-dimethylsulfamate ester uniquely functions as a directed metalation group (DMG) for ortho-lithiation/electrophile quench (60-95% yield) before serving as a competent cross-coupling partner (70-92% yield). Outcome: Enables sequential, chemoselective functionalization of the naphthalene core-not possible with triflate or mesylate analogs-for streamlined SAR library synthesis of kinase inhibitors and other bioactive targets.

Molecular Formula C12H12BrNO3S
Molecular Weight 330.20 g/mol
Cat. No. B12120400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-naphthyl (dimethylamino)sulfonate
Molecular FormulaC12H12BrNO3S
Molecular Weight330.20 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)OC1=CC2=C(C=C1)C=C(C=C2)Br
InChIInChI=1S/C12H12BrNO3S/c1-14(2)18(15,16)17-12-6-4-9-7-11(13)5-3-10(9)8-12/h3-8H,1-2H3
InChIKeyGLSYKPVWGOYTJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-naphthyl Sulfamate: Overview


6-Bromo-2-naphthyl (dimethylamino)sulfonate (C₁₂H₁₂BrNO₃S, MW 330.20) is an aryl N,N-dimethylsulfamate ester derived from 6-bromo-2-naphthol. It belongs to the class of N,N-dialkyl aryl O-sulfamates, which have emerged as versatile electrophiles in transition-metal-catalyzed cross-coupling reactions [1]. The compound features a C6-bromo substituent and a C2-dimethylsulfamate group on the naphthalene scaffold, providing two orthogonal reactive handles for sequential functionalization strategies [2]. Unlike simple sulfonate esters (e.g., triflates, mesylates), the dimethylsulfamate moiety can function as both a directed metalation group (DMG) for regioselective ortho-functionalization and as a competent leaving group in nickel- or palladium-catalyzed cross-coupling reactions [3].

Why It Outperforms Standard Triflates & Halides


Conventional 6-bromo-2-naphthyl electrophiles—such as the corresponding triflate (CAS 151600-02-1), mesylate, or tosylate—function solely as leaving groups in cross-coupling reactions and offer no capacity for directed C–H functionalization prior to the coupling event [1]. The dimethylsulfamate group (OSO₂NMe₂) is unique among naphthyl sulfonate esters in that it can direct ortho-lithiation (RLi/THF/−93 °C) to enable regioselective introduction of electrophiles before the sulfamate subsequently serves as a cross-coupling partner [2]. This dual reactivity—directed metalation followed by cross-coupling—is not accessible with the triflate or mesylate analogs, which are incompatible with strongly basic lithiation conditions and lack the coordinating N,N-dialkyl functionality required for directed ortho-metalation [3]. Furthermore, aryl sulfamates exhibit superior stability toward Pd⁰ oxidative addition compared to aryl triflates, allowing chemoselective manipulation of the C6-bromo site in the presence of the intact sulfamate group [4].

Differentiation Evidence vs. Triflates


Directed Ortho-Metalation Capability

The N,N-dialkyl O-sulfamate group (OSO₂NR₂) has been established as an effective directed metalation group (DMG), enabling ortho-lithiation with n-BuLi or s-BuLi in THF at −93 °C followed by electrophilic quench to yield ortho-substituted aryl sulfamates [1]. The relative metalation ranking places OSO₂NEt₂ as a moderate-strength DMG, stronger than OMe but weaker than CONEt₂, providing predictable regioselectivity [2]. In contrast, the corresponding 6-bromo-2-naphthyl triflate (CAS 151600-02-1) cannot function as a DMG; the triflate group is incompatible with organolithium reagents, undergoing rapid nucleophilic displacement rather than directed ortho-lithiation [3]. Ortho-functionalized naphthyl sulfamates 4a–k were obtained in yields of 60–95% across a panel of electrophiles (TMSCl, I₂, DMF, etc.) [1].

Directed ortho-metalation Regioselective functionalization C–H activation

Chemoselective C–Br Functionalization Stability

Aryl N,N-dialkylsulfamates exhibit low reactivity toward Pd⁰ oxidative addition, enabling chemoselective manipulation of the C6-bromo substituent while the sulfamate remains intact [1]. This orthogonal reactivity is explicitly documented: aryl sulfamates are stable to standard Pd⁰ conditions that readily consume aryl triflates, allowing sequential Pd-catalyzed C–Br functionalization followed by Ni-catalyzed C–O(sulfamate) cross-coupling [2]. Nickel-catalyzed Suzuki–Miyaura cross-coupling of 2-methoxyphenyl dimethylsulfamate with methyl 4-(5,5-dimethyl-1,3,2-dioxaborinane-2-yl)benzoate proceeds quantitatively in <60 min at 23 °C using air-stable Ni(II) precatalysts [3], demonstrating that the sulfamate is a competent electrophile once the bromo handle has been exploited.

Chemoselectivity Sequential cross-coupling Pd⁰ stability

Tunable Cross-Coupling Reactivity

The dimethylsulfamate group offers tunable reactivity in cross-coupling reactions: the N-substituents (methyl, ethyl, etc.) modulate the electrophilicity of the C–O bond, whereas the triflate group has a fixed, high reactivity that can lead to homocoupling and protodehalogenation side reactions [1]. Kumada–Corriu cross-coupling of aryl O-sulfamates (including naphthyl derivatives) with Grignard reagents yields biaryls in 70–92% isolated yields [2]. Nickel-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with neopentylglycolboronates proceeds quantitatively (>99% conversion) at room temperature within 60 minutes using air-stable Ni(II) precatalysts [3]. The corresponding 6-bromo-2-naphthyl triflate, while highly reactive, is prone to hydrolysis and cannot tolerate the aqueous basic conditions often employed in Suzuki couplings without competing decomposition [4].

Suzuki–Miyaura coupling Kumada–Corriu coupling Nickel catalysis

Hydrolytic Stability Under Aqueous Conditions

Aryl N,N-dialkylsulfamates demonstrate significantly greater resistance to hydrolysis compared to aryl triflates, which are notoriously moisture-sensitive [1]. This stability enables sulfamates to be employed in reactions containing stoichiometric water, such as Suzuki–Miyaura couplings using K₃PO₄(H₂O)₃.₂, where quantitative conversion is achieved despite the presence of water of crystallization [2]. In contrast, 6-bromo-2-naphthyl triflate requires storage under inert atmosphere and anhydrous reaction conditions to prevent hydrolysis to 6-bromo-2-naphthol, a documented decomposition pathway that reduces effective electrophile concentration and introduces phenolic byproducts [3]. The shelf-stability and aqueous tolerance of sulfamates translate directly to more robust and reproducible synthetic protocols.

Aqueous stability Storage stability Reaction medium tolerance

Orthogonal C6–Br Second Reactive Handle

The C6-bromo substituent on the naphthyl scaffold provides a second electrophilic site orthogonal to the C2-sulfamate, enabling sequential Pd-catalyzed C–Br cross-coupling followed by Ni-catalyzed C–O(sulfamate) cross-coupling [1]. This contrasts with non-halogenated 2-naphthyl dimethylsulfamate, which offers only a single reactive handle. The Snieckus group demonstrated this concept with 2-halo-substituted aryl O-sulfamates (4h, 4i, 4k), where selective Suzuki–Miyaura coupling at the C–halogen position was achieved prior to sulfamate activation [2]. The analogous 6-bromo-2-naphthyl triflate also possesses two electrophilic sites, but the lack of chemoselectivity between C–Br and C–OTf under Pd⁰ conditions limits its utility for sequential diversification compared to the sulfamate [3].

Orthogonal reactivity Sequential diversification Biaryl synthesis

Applications in Synthesis & Medicinal Chemistry


Sequential Ortho-Functionalization & Cross-Coupling

Leverage the dimethylsulfamate as a directed metalation group (DMG) to install an electrophile at the C1 or C3 position (ortho to the sulfamate) via lithiation-electrophile quench, then employ the sulfamate as a leaving group in Ni-catalyzed Suzuki–Miyaura or Kumada–Corriu cross-coupling. This sequential strategy is uniquely enabled by the sulfamate and cannot be replicated with 6-bromo-2-naphthyl triflate or mesylate [1]. Yields of 60–95% for the ortho-functionalization step and 70–92% for the subsequent cross-coupling have been demonstrated across the aryl sulfamate class [1].

Two-Directional Diversification via Orthogonal Sites

Exploit the chemoselectivity between the C6-bromo and C2-sulfamate sites: perform Pd-catalyzed Suzuki coupling at the C–Br position while the sulfamate remains intact, then activate the sulfamate with a Ni catalyst for a second cross-coupling (amination, Suzuki, or Kumada) to generate 2,6-diaryl or 2-aryl-6-amino naphthalene libraries. This orthogonal reactivity is documented in the aryl sulfamate literature and is a key advantage over the triflate analog [2][3].

Medicinal Chemistry Building Block

6-Bromo-2-naphthyl derivatives are established intermediates in the synthesis of non-steroidal anti-inflammatory agents such as nabumetone and naproxen via 6-bromo-2-methoxynaphthalene [4]. The dimethylsulfamate variant provides access to more highly functionalized naphthalene cores—such as 2-aminonaphthalene or 2-arylnaphthalene derivatives—through the additional C2 cross-coupling handle, expanding the accessible chemical space for structure–activity relationship (SAR) exploration of kinase inhibitors and other bioactive naphthalene-containing compounds [5].

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